3-((3,3-Difluorocyclobutyl)methoxy)benzonitrile
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Overview
Description
3-((3,3-Difluorocyclobutyl)methoxy)benzonitrile: is an organic compound that features a benzonitrile group attached to a difluorocyclobutylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,3-Difluorocyclobutyl)methoxy)benzonitrile typically involves the preparation of 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone as intermediates. These intermediates can be synthesized via the reaction of dichloroketene with tert-butyl or benzyl vinyl ether
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-((3,3-Difluorocyclobutyl)methoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzonitrile ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the benzonitrile ring.
Scientific Research Applications
Chemistry: 3-((3,3-Difluorocyclobutyl)methoxy)benzonitrile is used as a building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into the medicinal applications of this compound is ongoing. Its potential as a precursor for drug development is being explored due to its structural properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-((3,3-Difluorocyclobutyl)methoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The benzonitrile group can participate in hydrogen bonding and π-π interactions, while the difluorocyclobutylmethoxy moiety can influence the compound’s lipophilicity and electronic properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
- 3,3-Difluorocyclobutanol
- 3,3-Difluorocyclobutanone
- 3-Methoxybenzonitrile
Comparison: 3-((3,3-Difluorocyclobutyl)methoxy)benzonitrile is unique due to the presence of both the difluorocyclobutyl and benzonitrile groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in its individual components .
Properties
IUPAC Name |
3-[(3,3-difluorocyclobutyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,10H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFDBDLRUEGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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